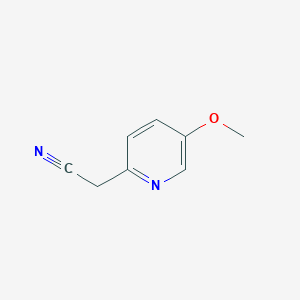

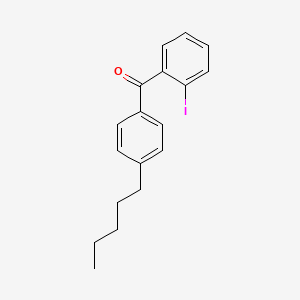

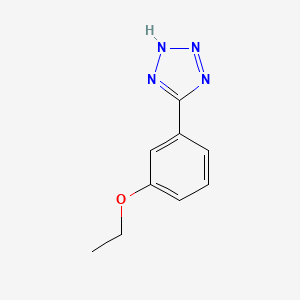

5-(3-ethoxyphenyl)-2H-tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrazoles are a class of synthetic heterocycles that have found extensive applications across various fields, including organic chemistry, coordination chemistry, the photographic industry, explosives, and notably in medicinal chemistry . The 5-substituted tetrazoles, such as 5-(3-ethoxyphenyl)-2H-tetrazole, are particularly significant due to their role as non-classical bioisosteres of carboxylic acids. These derivatives exhibit similar acidities but offer advantages such as higher lipophilicity and metabolic resistance, making them valuable in drug design .

Synthesis Analysis

The synthesis of 5-substituted tetrazoles, including 5-(3-ethoxyphenyl)-2H-tetrazole, can be achieved through various methods. These methods range from early procedures that utilize acidic media or proton catalysis to more recent approaches involving Lewis acids, organometallic, or organosilicon azides . A novel synthesis method for a related compound, 5-ethoxy-1-phenyl-1H-tetrazole, has been described, which may provide insights into the synthesis of 5-(3-ethoxyphenyl)-2H-tetrazole . Additionally, advancements in the field have led to the development of more efficient and eco-friendly synthesis methods, including microwave-assisted synthesis and the use of heterogeneous catalysts .

Molecular Structure Analysis

The molecular structure of 5-substituted tetrazoles has been studied using various techniques, including X-ray crystallography and solid-state NMR . For instance, the structure of 5-ethoxy-1-phenyl-1H-tetrazole has been characterized by matrix isolation FT-IR and theoretical DFT calculations, revealing details about the conformational states and dihedral angles between the phenyl and tetrazole rings . These studies provide a foundation for understanding the molecular structure of 5-(3-ethoxyphenyl)-2H-tetrazole.

Chemical Reactions Analysis

The chemical reactivity of 5-substituted tetrazoles has been explored in various studies. For example, the photochemistry of 5-ethoxy-1-phenyl-1H-tetrazole under UV irradiation has been investigated, leading to the production of ethylcyanate and phenylazide, among other photoproducts . Similarly, the photodecomposition of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones has been studied, resulting in the formation of carbodiimides . These findings can shed light on the potential chemical reactions involving 5-(3-ethoxyphenyl)-2H-tetrazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-substituted tetrazoles are crucial for their application in various domains. The vibrational spectra, photochemistry, and molecular structure of these compounds have been extensively characterized . Additionally, the crystal structures of tetrazole derivatives have been determined, providing insights into their planarity and intermolecular interactions . The thermal stability of these compounds has also been assessed, indicating good stability up to certain temperatures . These properties are essential for evaluating the potential use of 5-(3-ethoxyphenyl)-2H-tetrazole in practical applications.

科学的研究の応用

Synthesis and Functionalization

5-substituted tetrazoles, including 5-(3-ethoxyphenyl)-2H-tetrazole, are used as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. They play a significant role in medicinal chemistry due to their properties as non-classical bioisosteres of carboxylic acids, offering similar acidities but higher lipophilicities and metabolic resistance. Advanced synthetic approaches have been developed for these tetrazoles, including microwave-assisted methods, highlighting their versatility in organic and medicinal chemistry applications (Roh, Vávrová, & Hrabálek, 2012).

Corrosion Inhibition

Tetrazole derivatives, such as 5-(3-ethoxyphenyl)-2H-tetrazole, have been studied for their inhibitory action on copper corrosion in chloride solutions. These compounds demonstrate significant efficiency in protecting copper from corrosion, showcasing their potential in industrial applications where corrosion resistance is crucial (Zucchi, Trabanelli, & Fonsati, 1996).

Drug Development and Pharmacodynamics

While specific research on 5-(3-ethoxyphenyl)-2H-tetrazole in drug development is limited, general studies on 5-substituted 1H-tetrazoles show their importance in medicinal chemistry. They are used as bioisosteric replacements for carboxylic acids in clinical drugs, contributing to significant advancements in drug synthesis and pharmacodynamics (Mittal & Awasthi, 2019).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and disposal.

将来の方向性

This would involve a discussion of potential future research directions, such as further studies to elucidate the compound’s properties, potential applications, or modifications to improve its activity or safety profile.

I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!

特性

IUPAC Name |

5-(3-ethoxyphenyl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-2-14-8-5-3-4-7(6-8)9-10-12-13-11-9/h3-6H,2H2,1H3,(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJSUMJLHRQJFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617234 |

Source

|

| Record name | 5-(3-Ethoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-ethoxyphenyl)-2H-tetrazole | |

CAS RN |

568590-21-6 |

Source

|

| Record name | 5-(3-Ethoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。